4-Formyl-2-methoxyphenyl 2-bromobenzoate
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Overview
Description
4-Formyl-2-methoxyphenyl 2-bromobenzoate is an organic compound with the molecular formula C15H11BrO4. It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a bromine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 2-bromobenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 2-bromobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 2-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-Formyl-2-methoxyphenyl 2-carboxybenzoate.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 2-bromobenzoate.
Substitution: 4-Formyl-2-methoxyphenyl 2-methoxybenzoate or 4-Formyl-2-methoxyphenyl 2-cyanobenzoate.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 2-bromobenzoate has been utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. The bromine atom can participate in halogen bonding interactions, which can influence the compound’s binding affinity and selectivity for its targets. Additionally, the methoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Formyl-2-methoxyphenyl 3-bromobenzoate: Similar structure but with the bromine atom at the 3-position.
4-Formyl-2-methoxyphenyl 4-bromobenzoate: Similar structure but with the bromine atom at the 4-position.
4-Formyl-2-methoxyphenyl 4-nitrobenzoate: Similar structure but with a nitro group instead of a bromine atom .
Uniqueness
4-Formyl-2-methoxyphenyl 2-bromobenzoate is unique due to the specific positioning of the bromine atom at the 2-position, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H11BrO4 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
(4-formyl-2-methoxyphenyl) 2-bromobenzoate |
InChI |
InChI=1S/C15H11BrO4/c1-19-14-8-10(9-17)6-7-13(14)20-15(18)11-4-2-3-5-12(11)16/h2-9H,1H3 |
InChI Key |
QKVUKUQZPCBHAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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